molecular formula C14H11NO5 B6401853 3-Methoxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261934-16-0

3-Methoxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401853
CAS No.: 1261934-16-0
M. Wt: 273.24 g/mol
InChI Key: HEFVCIOROCIJPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-nitrophenyl)benzoic acid is a complex organic compound characterized by the presence of methoxy, nitro, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-methoxybenzoic acid followed by a Suzuki–Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the Suzuki–Miyaura coupling employs palladium catalysts and boronic acids under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents and solvents are crucial for minimizing environmental impact and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(3-nitrophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • **2-Methoxy-4-nitrobenzo

Properties

IUPAC Name

3-methoxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)5-6-12(13)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVCIOROCIJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690052
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-16-0
Record name 2-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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